4-Ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
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Overview
Description
4-Ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α-amino ynones or the three-component reactions of 2,3-diketo esters, amines, and ketones . Another method includes the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by nickel (II) or chiral scandium (III) complexes .
Industrial Production Methods
Industrial production of this compound may involve the oxidative cyclization of β-enaminones, which can be realized in a one-pot variant starting from β-ketoamides . The use of copper (II) catalysis for the cyclization of α-diazo-β-oxoamides with amines is another viable method . Iodine-promoted cyclization of enaminones with aryl methyl ketones has also been demonstrated as an effective industrial synthesis route .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolin-4-ones.
Reduction: Reduction reactions can convert it into different pyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and copper (II) salts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include pyrrolin-4-ones, various substituted pyrroles, and other heterocyclic compounds .
Scientific Research Applications
4-Ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 1H-Pyrrole-1,3-dicarboxylic acid, 4-ethyl-2,5-dihydro-, 3-methyl 1-(phenylmethyl) ester
Uniqueness
4-Ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is unique due to its specific ethyl substitution at the 4-position and its potential for diverse chemical modifications. This makes it a valuable compound for the synthesis of novel heterocyclic structures and bioactive molecules .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c1-2-5-3-8-4-6(5)7(9)10/h8H,2-4H2,1H3,(H,9,10) |
InChI Key |
WAAJPMQXWYRUOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CNC1)C(=O)O |
Origin of Product |
United States |
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